Bendamustine isopropyl ester is a lipophilic alkyl ester prodrug of bendamustine, an alkylating agent with anti-cancer activity. [] It is formulated as nanoparticles encapsulated in human serum albumin (HSA), resulting in a new drug candidate named RXDX-107. [] This formulation aims to improve upon bendamustine's limitations in treating solid tumors, particularly its short half-life and suboptimal tissue distribution. []
Bendamustine Isopropyl Ester is a derivative of the alkylating agent bendamustine, which is primarily used in the treatment of hematological malignancies such as non-Hodgkin lymphoma, chronic lymphocytic leukemia, and multiple myeloma. This compound is classified as an alkylating agent and is known for its mechanism of action that involves the formation of DNA cross-links, leading to cell death in rapidly dividing cancer cells.
Bendamustine Isopropyl Ester is synthesized from bendamustine through various chemical processes. The original compound, bendamustine, was developed in the 1960s and has been utilized in clinical settings for several decades. Recent studies have focused on its esters, including the isopropyl variant, which show enhanced cytotoxic properties compared to the parent compound .
The synthesis of Bendamustine Isopropyl Ester can be achieved through several methods, primarily involving esterification reactions. One notable method includes reacting bendamustine with isopropanol in the presence of acid catalysts to facilitate the formation of the ester bond .
The synthesis typically involves:
Bendamustine Isopropyl Ester possesses a complex molecular structure characterized by its alkylating properties. The structural formula can be represented as follows:
This indicates that it contains carbon, hydrogen, chlorine, nitrogen, and oxygen atoms arranged in a specific configuration that facilitates its biological activity.
Bendamustine Isopropyl Ester can undergo various chemical reactions typical for esters, including hydrolysis and transesterification.
The hydrolysis reaction can be represented as follows:
This reaction highlights the reversible nature of ester formation and breakdown under appropriate conditions.
Bendamustine Isopropyl Ester exerts its therapeutic effects primarily through its alkylating action on DNA. The mechanism involves:
Studies have indicated that derivatives like Bendamustine Isopropyl Ester may exhibit enhanced potency compared to bendamustine itself due to improved cellular uptake and stability against hydrolysis .
Bendamustine Isopropyl Ester has potential applications in various scientific fields:
Bendamustine Isopropyl Ester is a semi-synthetic derivative of the alkylating agent bendamustine, designed to enhance lipophilicity and cellular uptake. Its systematic IUPAC name is Isopropyl 4-[5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl]butanoate [1] [9]. The molecular formula is C₁₉H₂₇Cl₂N₃O₂, with a molecular weight of 400.34 g/mol [3] [8]. The CAS Registry Number assigned to this compound is 1313020-25-5 for the free base form [1] [9].
Structurally, it retains bendamustine’s core N-methyl-benzimidazole scaffold linked to a nitrogen mustard group (bis(2-chloroethyl)amino), critical for DNA alkylation. The key modification is the esterification of the terminal carboxylic acid with an isopropyl group, forming a butanoate ester [1] [3]. The SMILES notation is CC(C)OC(=O)CCCc1nc2cc(ccc2n1C)N(CCCl)CCCl
, and the InChI Key is InChI=1S/C19H27Cl2N3O2/c1-14(2)26-19(25)6-4-5-18-22-16-13-15(7-8-17(16)23(18)3)24(11-9-20)12-10-21/h7-8,13-14H,4-6,9-12H2,1-3H3
[8].
Solubility
Bendamustine Isopropyl Ester exhibits moderate solubility in organic solvents such as methanol (MEOH), dimethyl sulfoxide (DMSO), and acetonitrile, but limited solubility in aqueous buffers [3] [8]. This property facilitates its use in analytical applications and formulation design.
Stability
Reactivity
The nitrogen mustard moiety remains prone to hydrolysis, forming hydroxy derivatives. Additionally, the ester group can undergo transesterification or nucleophilic substitution under alkaline conditions [6] [7].
Table 1: Key Physicochemical Properties of Bendamustine Isopropyl Ester
Property | Value/Characteristic | Conditions/Notes |
---|---|---|
Molecular Weight | 400.34 g/mol | Free base |
Solubility | Soluble in MEOH, DMSO; insoluble in water | Analytical applications [3] |
Plasma Half-Life (Human) | 41–116 min | Enzyme-dependent hydrolysis [2] |
Storage Stability | Stable at 2–8°C; sensitive to moisture | Long-term storage [9] |
The synthesis involves esterification of bendamustine’s carboxylic acid group with isopropanol under activating conditions:1. Activation Approaches:- Chlorinating Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride converts bendamustine to an acyl chloride intermediate, followed by reaction with isopropanol [4] [6].- Coupling Agents: N,N'-Dicyclohexylcarbodiimide (DCC) or 4-dimethylaminopyridine (DMAP) catalyze direct esterification [1].2. Reaction Optimization:- Solvent Selection: Anhydrous dichloromethane (DCM) or acetonitrile minimizes hydrolysis [4] [6].- Base Control: Triethylamine or N,N-diisopropylethylamine (DIPEA) scavenges acids, improving yields to >85% [6].- Impurity Suppression: Low temperatures (0–5°C) and inert atmospheres reduce diethylaminoethyl (DEAE) chloride formation [7].3. Purification:- Chromatography (silica gel) or recrystallization from n-hexane/ethyl acetate mixtures achieves >95% purity (HPLC) [3] [8].
Bendamustine Isopropyl Ester belongs to a class of ester derivatives designed to optimize pharmacokinetics and cytotoxicity:
Stability and Metabolism
Cytotoxic Activity
Table 2: Comparison of Bendamustine Esters
Ester Type | Plasma t₁/₂ (min) | LogP | Cytotoxic Potency (vs. Bendamustine) | Key Features |
---|---|---|---|---|
Isopropyl | 41–116 | ~3.8 | 10–50-fold increase | Balanced lipophilicity/stability [2] [5] |
Ethyl | ~60 | ~2.9 | 5–20-fold increase | Moderate hydrolysis [9] |
Morpholinoethyl | <5 | ~1.5 | 50–100-fold increase | Rapid hydrolysis; charged moiety [2] [5] |
Impurities arise during synthesis or storage, necessitating rigorous monitoring for pharmaceutical applications:
Synthesis-Related Impurities
Degradation Products
Analytical Control
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1